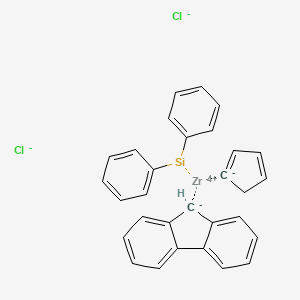
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene catalyst widely used in the preparation of olefin polymers . This compound, with the molecular formula C30H22Cl2SiZr and a molecular weight of 572.72 g/mol, is known for its orange powder form and stability under inert gas .
准备方法
The synthesis of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps. One common method includes the reaction of diphenylmethylidene (cyclopentadienyl) dichloroaluminum with fluorenyl magnesium halide to form an intermediate, which is then reacted with zirconium tetrachloride to yield the final product . Industrial production methods often involve similar multi-step reactions under controlled conditions to ensure high purity and yield.
化学反应分析
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.
Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state zirconium compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a catalyst in the polymerization of olefins, which are used to produce a wide range of plastic materials . Additionally, it is used in asymmetric catalysis and aromatic reactions in organic synthesis . The compound’s unique structure and reactivity make it valuable in developing new materials and chemical processes.
作用机制
The mechanism of action of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a catalyst involves the coordination of olefin monomers to the zirconium center, followed by insertion into the zirconium-carbon bond. This process repeats, leading to the formation of long polymer chains. The cyclopentadienyl and fluorenyl ligands stabilize the zirconium center, enhancing its catalytic activity and selectivity .
相似化合物的比较
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique compared to other metallocene catalysts due to its specific ligand structure, which provides enhanced stability and reactivity. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: Another metallocene catalyst with different ligand structures.
Dimethylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride: Similar in structure but with dimethylsilyl instead of diphenylsilyl.
These compounds share similar catalytic properties but differ in their stability, reactivity, and the types of polymers they produce.
生物活性
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, with the CAS number 162259-77-0, is an organometallic compound that has garnered attention for its potential biological activities, particularly in catalysis and polymerization processes. This article aims to explore its biological activity, synthesis, and applications based on diverse research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C30H22Cl2SiZr |
| Molecular Weight | 572.711 g/mol |
| CAS Number | 162259-77-0 |
| Appearance | Orange powder |
| Solubility | Soluble in DMF, methanol |
Structure
The compound features a complex structure characterized by a zirconium center coordinated by cyclopentadienyl and fluorenyl ligands, along with diphenylsilyl substituents. This arrangement is crucial for its catalytic properties.
Catalytic Properties
This compound has been primarily studied for its catalytic activity in organic synthesis and polymerization reactions. Its metallocene structure allows it to function effectively as a catalyst in the polymerization of ethylene and other olefins.
Case Study: Ethylene Polymerization
In a study examining various zirconium-based catalysts, it was found that this compound exhibited superior activity in the polymerization of ethylene, producing high molecular weight polyethylene with controlled architecture. The catalyst's efficiency was attributed to its unique electronic and steric properties derived from the diphenylsilyl and fluorenyl ligands .
Biological Interactions
Research into the biological interactions of this compound is still emerging. Preliminary studies suggest potential interactions with biological macromolecules; however, detailed investigations are necessary to elucidate these mechanisms fully.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of zirconium dichloride with appropriate silyl and cyclopentadienyl precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed its structural integrity and ligand coordination .
Applications in Catalysis
The compound has shown promise not only in ethylene polymerization but also in other catalytic processes such as:
- Alkene Metathesis : Demonstrating activity comparable to traditional catalysts.
- Cyclic Olefin Polymerization : Offering unique selectivity due to its steric properties.
属性
InChI |
InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGHZKNDUWJADN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2SiZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













